molecular formula C11H8BrFN2O B8588335 (5-Bromo-2-fluorophenyl)(pyrazin-2-yl)methanol

(5-Bromo-2-fluorophenyl)(pyrazin-2-yl)methanol

Cat. No.: B8588335
M. Wt: 283.10 g/mol
InChI Key: KUQTVJIJWILZHO-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluorophenyl)(pyrazin-2-yl)methanol is a useful research compound. Its molecular formula is C11H8BrFN2O and its molecular weight is 283.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8BrFN2O

Molecular Weight

283.10 g/mol

IUPAC Name

(5-bromo-2-fluorophenyl)-pyrazin-2-ylmethanol

InChI

InChI=1S/C11H8BrFN2O/c12-7-1-2-9(13)8(5-7)11(16)10-6-14-3-4-15-10/h1-6,11,16H

InChI Key

KUQTVJIJWILZHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(C2=NC=CN=C2)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an oven-dried flask was added anhydrous THF (60 mL) and 2-iodopyrazine (3 mL, 20 mmol). The flask was cooled to 0° C., and 2M n-butylmagnesium chloride in THF (11 mL) was then added dropwise over several minutes. The mixture was stirred at 0° C. for 30 minutes, and then 5-bromo-2-fluorobenzaldehyde (2.4 mL, 20 mmol) was added. After stirring for 2 hours at 0° C., the reaction was quenched with saturated aqueous NH4Cl. The aqueous layer was extracted with EtOAc, dried over MgSO4, and purified by column chromatography (gradient 0 to 50% EtOAc in hexanes) to afford the product. 1H NMR (400 MHz, CDCl3) δ 8.65 (s, 1H), 8.55 (s, 2H), 7.59 (dd, J=6.4, 2.5 Hz, 1H), 7.46-7.35 (m, 1H), 6.98 (t, J=9.2 Hz, 1H), 6.17 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

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